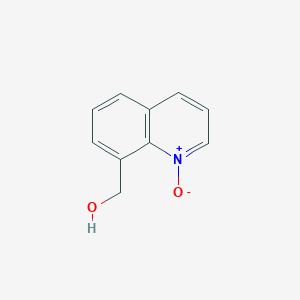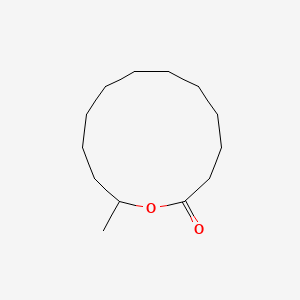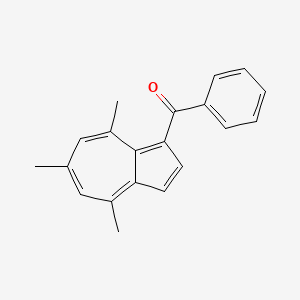
1'-Acetonaphthone, 4'-(acetonyloxy)-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an acetyl group, an acetonyloxy group, and a chlorine atom
準備方法
The synthesis of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- typically involves multi-step organic reactions One common synthetic route starts with the acetylation of naphthalene to form 1-acetylnaphthalene This intermediate is then subjected to chlorination to introduce the chlorine atom at the 2-position
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the chlorine atom, depending on the reducing agent.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification and Hydrolysis: The acetonyloxy group can undergo esterification to form more complex esters or hydrolysis to revert to the original alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: This compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving acetylation and chlorination.
Medicine: Derivatives of this compound may exhibit biological activity, including anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: It is used in the production of dyes, fragrances, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
作用機序
The mechanism of action of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes involved in acetylation or chlorination reactions. The acetonyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The chlorine atom can participate in electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- can be compared with similar compounds such as:
1-Acetylnaphthalene: Lacks the acetonyloxy and chlorine substituents, making it less reactive in certain chemical reactions.
2-Chloro-1-acetylnaphthalene: Similar structure but lacks the acetonyloxy group, affecting its reactivity and applications.
4’-Acetonyloxy-1-acetylnaphthalene:
The presence of both the acetonyloxy and chlorine groups in 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- makes it unique and versatile for various chemical transformations and applications.
特性
| 73622-69-2 | |
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC名 |
1-[4-(2-chloroacetyl)naphthalen-1-yl]oxypropan-2-one |
InChI |
InChI=1S/C15H13ClO3/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7H,8-9H2,1H3 |
InChIキー |
DRZGRVYAIDGBMC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)

![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)




